molecular formula C8H9NOS B2734800 1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one CAS No. 41469-51-6

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one

Cat. No.: B2734800
CAS No.: 41469-51-6
M. Wt: 167.23
InChI Key: AZSHKZOCPXDJLI-UHFFFAOYSA-N
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Description

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol It is known for its unique structure, which includes a benzothiophene core with an imino group and a lambda6 sulfur atom

Preparation Methods

The synthesis of 1-imino-2,3-dihydro-1lambda6-benzothiophen-1-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as sulfur and amines, followed by oxidation to introduce the imino group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-imino-2,3-dihydro-1lambda6-benzothiophen-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the benzothiophene core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-Imino-2,3-dihydro-1lambda6-benzothiophen-1-one can be compared with other benzothiophene derivatives, such as:

Properties

IUPAC Name

1-imino-2,3-dihydro-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHKZOCPXDJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41469-51-6
Record name 1-imino-2,3-dihydro-1lambda6-benzothiophen-1-one
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